Paulomycin B
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Overview
Description
Paulomycin B is a glycosylated antibiotic compound produced by various Streptomyces species, including Streptomyces paulus and Streptomyces albus . It features a unique paulic acid moiety and is part of the paulomycin complex, which also includes paulomycin A and E . This compound is known for its antibacterial properties and has been the subject of extensive research due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Paulomycin B is biosynthesized through a complex pathway involving multiple enzymes. The biosynthesis starts from chorismate and involves the incorporation of two deoxysugar moieties: D-allose and L-paulomycose . Key enzymes in this pathway include glycosyltransferases, acyltransferases, aminotransferases, and sulfotransferases . The biosynthetic gene clusters responsible for paulomycin production have been identified and characterized in Streptomyces paulus and Streptomyces albus .
Industrial Production Methods: Industrial production of this compound involves the cultivation of high-producing Streptomyces strains under optimized conditions. Genetic engineering techniques, such as the expression of activator-encoding genes, have been employed to enhance the yield of this compound . Fermentation processes are carefully controlled to maximize the production of the desired compound .
Chemical Reactions Analysis
Types of Reactions: Paulomycin B undergoes various chemical reactions, including glycosylation, acylation, and oxidation . The compound’s structure allows for modifications at specific sites, leading to the formation of derivatives with altered biological activities .
Common Reagents and Conditions: Common reagents used in the chemical modification of this compound include glycosyltransferases for glycosylation and acyltransferases for acylation . Reaction conditions typically involve controlled pH, temperature, and the presence of cofactors required for enzyme activity .
Major Products Formed: Major products formed from the chemical reactions of this compound include various glycosylated and acylated derivatives. These derivatives have been studied for their enhanced or altered antibacterial properties .
Scientific Research Applications
Chemistry: In chemistry, paulomycin B serves as a model compound for studying glycosylation and acylation reactions. Its unique structure provides insights into the biosynthesis of complex natural products .
Biology: In biology, this compound is used to study the mechanisms of antibiotic resistance and the interactions between antibiotics and bacterial cells . It has also been employed in research on bacterial biosynthetic pathways .
Medicine: In medicine, this compound is investigated for its potential as an antibacterial agent. Its effectiveness against various bacterial strains makes it a promising candidate for the development of new antibiotics .
Industry: In the pharmaceutical industry, this compound is explored for its potential use in drug development. Its unique structure and biological activity make it a valuable compound for creating novel therapeutic agents .
Mechanism of Action
Paulomycin B exerts its antibacterial effects by targeting bacterial cell walls and inhibiting cell wall synthesis . The compound binds to specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of bacterial cell walls . This binding disrupts the normal function of these enzymes, leading to the inhibition of cell wall formation and ultimately causing bacterial cell death .
Comparison with Similar Compounds
Properties
CAS No. |
81988-76-3 |
---|---|
Molecular Formula |
C33H44N2O17S |
Molecular Weight |
772.8 g/mol |
IUPAC Name |
(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C33H44N2O17S/c1-8-17(35-12-53)31(43)52-25-19(11-47-16(6)36)50-28(32(44)10-18(37)23(34)22(27(32)39)29(40)41)24(38)26(25)51-21-9-20(46-7)33(45,14(4)48-21)15(5)49-30(42)13(2)3/h8,13-15,19-21,24-26,28,34,38-39,44-45H,9-11H2,1-7H3,(H,40,41)/b17-8-,34-23?/t14-,15-,19+,20-,21-,24+,25+,26-,28+,32+,33-/m0/s1 |
InChI Key |
MXSSKXQZXUFIJA-HDAXSHDCSA-N |
Isomeric SMILES |
C/C=C(/C(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@@H]1O[C@H]2C[C@@H]([C@]([C@@H](O2)C)([C@H](C)OC(=O)C(C)C)O)OC)O)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)\N=C=S |
Canonical SMILES |
CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)OC)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)N=C=S |
Origin of Product |
United States |
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